4-Bromo-1-(methylsulfonyl)-1H-pyrazole

Cross-coupling Dehalogenation Pyrazole functionalization

Pyrazole sulfonation with halogenation often fails due to dehalogenation side reactions, wasting precious boronic acids. This C4-bromo N1-methylsulfonyl pyrazole solves that: - ≥98% purity enables 100g-1kg scale-up without repurification - Bromine delivers cleaner Pd-catalyzed cross-couplings than iodo analogs (Jedinák data) - LogP 1.53 vs. chloro (Δ0.5) for CNS/cellular potency tuning - Methylsulfonyl maintains 0.5-2 mg/mL solubility, reducing aggregation artifacts

Molecular Formula C4H5BrN2O2S
Molecular Weight 225.07 g/mol
CAS No. 1006202-77-2
Cat. No. B3033230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(methylsulfonyl)-1H-pyrazole
CAS1006202-77-2
Molecular FormulaC4H5BrN2O2S
Molecular Weight225.07 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1C=C(C=N1)Br
InChIInChI=1S/C4H5BrN2O2S/c1-10(8,9)7-3-4(5)2-6-7/h2-3H,1H3
InChIKeyRTBDMLSIJQHXKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-(methylsulfonyl)-1H-pyrazole Physicochemical Overview


4-Bromo-1-(methylsulfonyl)-1H-pyrazole is a bifunctional heterocyclic building block that combines a pyrazole nucleus with a C4 bromine atom and an N1 methylsulfonyl group. The compound has a molecular weight of 225.06 g/mol (C₄H₅BrN₂O₂S) and a calculated LogP of 1.53 [1]. Its dual reactive sites—an aryl bromide for cross‑coupling and a sulfonyl group that modulates electronic and solubility properties—make it a versatile intermediate in medicinal chemistry and agrochemical research programs [1].

Cross-coupling ready C4 bromine enables Suzuki, Buchwald, and other Pd-mediated transformations for library synthesis.
Electronic control N1 methylsulfonyl group modulates reactivity and solubility during lead optimization.

Why 4-Bromo-1-(methylsulfonyl)-1H-pyrazole Cannot Be Replaced by Halogen Analogs


In-class pyrazole sulfones are not interchangeable because the halogen substituent dictates both the efficiency of downstream palladium-catalyzed cross-couplings and the physicochemical profile of the final molecule. Direct comparative studies of halogenated pyrazoles in Suzuki–Miyaura reactions demonstrate that bromo and chloro derivatives are superior to iodo analogues, owing to a markedly lower tendency to undergo undesired dehalogenation side reactions [1]. Additionally, the bromine atom imparts a lipophilicity increment (ΔLogP ≈ 0.5–0.7 vs. chloro and ≈1.0–1.2 vs. fluoro) that can significantly alter membrane permeability and target binding in medicinal chemistry programs. Substitution with a non‑halogenated or differently halogenated analog therefore risks both synthetic failure and altered biological performance.

Iodo analogs may undergo higher proto-dehalogenation (20–40% reported), reducing coupling efficiency; bromo version may provide cleaner reaction profiles.

Chloro and fluoro analogs show lower lipophilicity (ΔLogP ≈ 0.5–0.7 lower), which may shift permeability and target-binding outcomes.

Chloro/fluoro variants often have lower purity specifications or limited supplier availability, potentially affecting batch reproducibility.

4-Bromo-1-(methylsulfonyl)-1H-pyrazole Procurement Evidence


C–Br vs. C–I Suzuki Coupling Efficiency

In a controlled comparison of halogenated pyrazoles under identical Suzuki–Miyaura conditions (Pd catalyst, aqueous base, arylboronic acid), bromo and chloro substrates delivered coupled products with significantly less proto-dehalogenation by‑product than iodo substrates. The study documents that dehalogenation rates for iodo‑pyrazoles can reach 20–40% under standard conditions, whereas bromo derivatives typically keep this side reaction below 5%, preserving both yield and purity of the desired biaryl [1].

C–Br vs C–I Suzuki efficiency
Head-to-head
Dehalogenation: <5% (Br) vs 20–40% (I)
May support higher coupling yields and lower purification burden
Based on published Suzuki–Miyaura comparison
Cross-coupling Dehalogenation Pyrazole functionalization

Lipophilicity Advantage vs. Chloro and Fluoro Congeners

The experimentally derived (shake-flask) or calculated LogP for 4-bromo-1-(methylsulfonyl)-1H-pyrazole is 1.53 [1]. The 4-chloro analogue is predicted to have a LogP near 1.0 (based on fragment-based calculations), and the 4-fluoro analogue is lower still (~0.8). The bromo compound therefore provides approximately a 0.5 log unit higher lipophilicity than its chloro counterpart, which can improve passive membrane permeability by roughly 3‑fold according to the linear free-energy relationship between LogP and permeability [2].

Lipophilicity comparison
Class-level
ΔLogP +0.5 vs Cl, +0.7 vs F (calculated)
May enhance passive permeability relative to less lipophilic analogs
Fragment-based LogP; experimental confirmation recommended
Lipophilicity Drug-likeness Physicochemical profiling

Higher Purity Ceiling and Batch Consistency

Multiple reputable vendors offer 4-bromo-1-(methylsulfonyl)-1H-pyrazole at ≥98% purity (HPLC) with full Certificates of Analysis, whereas the 4-chloro and 4-iodo analogs are commonly listed at ≥95% or are available only from a limited number of suppliers. For instance, MolCore lists the bromo compound at NLT 98% (CAS 1006202-77-2), while the 4-iodo analog (CAS 1657012-45-7) is typically supplied at 98% but with fewer validated batch records . The 4-fluoro variant (CAS 1935130-61-2) is sold at 95% minimum purity .

Purity & batch consistency
Data to verify
Target: ≥98% HPLC; Fluoro analog: ≥95%; broader supplier base for target
May reduce need for pre-use purification in parallel synthesis
Supplier-specified; confirm batch COA
Quality control Procurement Purity specification

Controlled Oxidative Addition: C–Br BDE vs. C–I

The aromatic C–Br bond dissociation energy (BDE) in bromopyrazoles is approximately 80–85 kcal/mol, substantially higher than the C–I BDE (~65 kcal/mol) but lower than C–Cl (~95 kcal/mol). This intermediate BDE provides a kinetic window for selective oxidative addition by Pd(0) catalysts without the competing rapid decomposition that plagues iodo substrates under prolonged heating [1]. The outcome is greater functional group tolerance and higher late-stage diversification yields.

C–Br bond dissociation energy
Class-level
C–Br BDE ≈ 80–85 kcal/mol (C–I ≈ 65 kcal/mol)
Intermediate BDE may balance oxidative addition reactivity and stability
Gas-phase values; kinetic context varies
Chemoselectivity Cross-coupling Bond dissociation energy

4-Bromo-1-(methylsulfonyl)-1H-pyrazole Use Cases in Drug Discovery & Agrochemicals


Suzuki Coupling-Based Library Synthesis

The compound's C4 bromine is ideally suited for high-throughput Suzuki coupling with aryl- or heteroarylboronic acids. As shown by Jedinák et al., bromopyrazoles consistently deliver cleaner reaction profiles and higher isolated yields than iodo analogs [1]. Researchers building focused libraries of 4-substituted pyrazole sulfones can expect >90% conversion in plate-based formats, minimizing the need for chromatography and accelerating SAR exploration.

Lipophilicity-Tuned Lead Optimization

With a LogP of 1.53, the bromo compound provides a lipophilicity boost of 0.5 log units over the chloro analog [1]. This difference can be critical when optimizing a lead series for CNS penetration or when attempting to improve cellular potency without increasing molecular weight. The methylsulfonyl group simultaneously maintains aqueous solubility (estimated 0.5–2 mg/mL at pH 7.4), reducing the risk of aggregation-based false positives.

Selective Herbicide Intermediate

Patents describing substituted arylalkylsulfonylpyrazole herbicides frequently employ 4-bromo-N-sulfonyl pyrazoles as key intermediates because the bromine can be replaced with a substituted phenyl ring in the final step [2]. The higher commercial purity (≥98%) and multi-gram availability of the target compound support process chemistry scale-up at the 100 g to 1 kg level without additional purification.

Dual COX-2/Anticancer Pharmacophore Elaboration

Several research groups have used methylsulfonyl pyrazole scaffolds to design selective COX-2 inhibitors with anticancer activity. The 4-bromo variant allows late-stage introduction of diverse aryl groups, enabling rapid exploration of the COX-2 active site. Compounds derived from similar intermediates have achieved IC50 values as low as 0.058 µM against COX-2 (selectivity index >150 over COX-1) [3], indicating the scaffold's potential when coupled with the bromo handle.

Application
Selection Property
Validation Focus
Suzuki coupling library synthesis
C4 bromine for high-throughput Pd coupling
Cross-coupling conversion and purity
Lipophilicity-tuned lead optimization
Moderate LogP for permeability tuning
Membrane permeability assay
Herbicide intermediate synthesis
Multi-gram availability, high purity
Scale-up process control
COX-2 inhibitor scaffold synthesis
Bromo handle for late-stage diversification
COX-2 selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1-(methylsulfonyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.